Cas no 5858-28-6 (5-Methyl-2-nitrobenzaldehyde)

5-Methyl-2-nitrobenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-Methyl-2-nitrobenzaldehyde

- 2-Nitro-5-methylbenzaldehyde

- 3-formyl-p-nitrotoluene

- 3-methyl-6-nitrobenzaldehyde

- 5-Methyl-2-nitro-benzaldehyd

- 5-methyl-2-nitro-benzaldehyde

- 6-Nitro-m-toluylaldehyd

- Benzaldehyde,5-methyl-2-nitro

- Benzaldehyde, 5-ethyl-2-itro-

- Benzaldehyde, 5-methyl-2-nitro-

- SKQIOXLCRQVPAT-UHFFFAOYSA-N

- 8690AB

- AB48476

- SY065912

- EN300-100329

- AKOS006229324

- 3-methyl-6-nitrobenzaldehyde; 3-formyl-p-nitrotoluene; 6-Nitro-m-toluylaldehyd; 2-Nitro-5-methylbenzaldehyde; 5-Methyl-2-nitro-benzaldehyd;

- 5858-28-6

- MFCD08703362

- CS-0040718

- AKOS015996120

- Z1198181684

- A869404

- SCHEMBL371170

- DTXSID30473041

- DS-12498

-

- MDL: MFCD08703362

- インチ: 1S/C8H7NO3/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-5H,1H3

- InChIKey: SKQIOXLCRQVPAT-UHFFFAOYSA-N

- ほほえんだ: O=C([H])C1C([H])=C(C([H])([H])[H])C([H])=C([H])C=1[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 165.04300

- どういたいしつりょう: 165.042593085g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 62.9

じっけんとくせい

- PSA: 62.89000

- LogP: 2.23890

5-Methyl-2-nitrobenzaldehyde セキュリティ情報

5-Methyl-2-nitrobenzaldehyde 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

5-Methyl-2-nitrobenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YR803-200mg |

5-Methyl-2-nitrobenzaldehyde |

5858-28-6 | 98+% | 200mg |

319.0CNY | 2021-07-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111358-100mg |

5-Methyl-2-nitrobenzaldehyde |

5858-28-6 | 98% | 100mg |

¥66.00 | 2024-05-07 | |

| Chemenu | CM123285-1g |

5-methyl-2-nitrobenzaldehyde |

5858-28-6 | 95%+ | 1g |

$137 | 2023-01-09 | |

| eNovation Chemicals LLC | D752349-5g |

5-METHYL-2-NITROBENZALDEHYDE |

5858-28-6 | 98+% | 5g |

$260 | 2024-06-06 | |

| Ambeed | A149397-1g |

5-Methyl-2-nitrobenzaldehyde |

5858-28-6 | 98% | 1g |

$88.0 | 2025-02-24 | |

| Apollo Scientific | OR450028-250mg |

5-Methyl-2-nitrobenzaldehyde |

5858-28-6 | 97% | 250mg |

£74.00 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YR803-50mg |

5-Methyl-2-nitrobenzaldehyde |

5858-28-6 | 98+% | 50mg |

128.0CNY | 2021-07-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M47980-1g |

5-Methyl-2-nitrobenzaldehyde |

5858-28-6 | 1g |

¥886.0 | 2021-09-04 | ||

| Enamine | EN300-100329-10.0g |

5-methyl-2-nitrobenzaldehyde |

5858-28-6 | 95% | 10g |

$901.0 | 2023-06-10 | |

| abcr | AB305108-1 g |

5-Methyl-2-nitro-benzaldehyde, 98%; . |

5858-28-6 | 98% | 1g |

€292.00 | 2023-04-26 |

5-Methyl-2-nitrobenzaldehyde 関連文献

-

Majid M. Heravi,Reza Kiakojoori,K. Tabar Hydar J. Chem. Res. (S) 1998 656

5-Methyl-2-nitrobenzaldehydeに関する追加情報

5-Methyl-2-nitrobenzaldehyde (CAS No. 5858-28-6): A Comprehensive Overview

5-Methyl-2-nitrobenzaldehyde, identified by the CAS registry number 5858-28-6, is a significant organic compound with a diverse range of applications in both academic and industrial settings. This compound, also referred to as o-nitrobenzaldehyde derivative, has garnered attention due to its unique chemical properties and potential uses in various fields such as pharmaceuticals, agrochemicals, and materials science. Recent advancements in synthetic methodologies and computational chemistry have further enhanced our understanding of its structure-function relationships, making it a subject of interest for researchers worldwide.

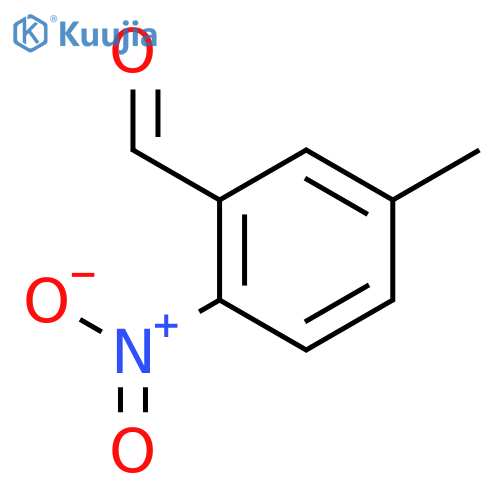

The molecular structure of 5-Methyl-2-nitrobenzaldehyde consists of a benzene ring substituted with a methyl group at the 5-position and a nitro group at the 2-position, along with an aldehyde functional group. This arrangement imparts the molecule with distinct electronic and steric properties. The nitro group, being an electron-withdrawing substituent, significantly influences the reactivity of the aldehyde moiety, making it more susceptible to nucleophilic attacks. This characteristic has been exploited in various organic transformations, including condensation reactions and cross-coupling processes.

Recent studies have highlighted the potential of 5-Methyl-2-nitrobenzaldehyde as a versatile building block in organic synthesis. For instance, researchers have demonstrated its utility in the construction of heterocyclic compounds, which are crucial components in drug discovery. The compound's ability to undergo cyclization reactions under mild conditions has been particularly advantageous in this context. Additionally, its role as an intermediate in the synthesis of bioactive molecules has been well-documented, underscoring its importance in medicinal chemistry.

In terms of industrial applications, 5-Methyl-2-nitrobenzaldehyde finds use as an intermediate in the production of dyestuffs and fragrances. Its ability to participate in aldol condensations and other carbonyl chemistry reactions makes it invaluable in these processes. Furthermore, recent advancements in green chemistry have led to the development of more sustainable synthesis routes for this compound, reducing environmental impact while maintaining high yields.

The synthesis of 5-Methyl-2-nitrobenzaldehyde typically involves multi-step procedures that include nitration, alkylation, and oxidation reactions. One common approach involves the nitration of methylbenzaldehyde followed by oxidation to introduce the nitro group at the desired position. However, recent research has focused on optimizing these steps to improve efficiency and scalability. For example, the use of microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining product purity.

The physical properties of 5-Methyl-2-nitrobenzaldehyde are also worth noting. It exists as a crystalline solid with a melting point around 110°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum exhibits strong absorption bands due to conjugation within the aromatic ring and the electron-withdrawing nitro group, making it useful in photoredox catalysis applications.

In conclusion, 5-Methyl-2-nitrobenzaldehyde, CAS No. 5858-28-6, stands out as a valuable compound with extensive applications across multiple disciplines. Its unique chemical properties and versatility make it an essential component in both academic research and industrial processes. As ongoing research continues to uncover new synthetic pathways and applications for this compound, its significance in the field of organic chemistry is likely to grow further.

5858-28-6 (5-Methyl-2-nitrobenzaldehyde) 関連製品

- 606-31-5(2,6-Dinitrobenzaldehyde)

- 552-89-6(2-Nitrobenzaldehyde)

- 5858-27-5(3-Methyl-2-nitrobenzaldehyde)

- 107096-52-6(2-METHYL-6-NITROBENZALDEHYDE)

- 528-75-6(2,4-Dinitrobenzaldehyde)

- 18515-67-8(3-Methyl-4-nitrobenzaldehyde)

- 31680-07-6(4-Methyl-3-nitrobenzaldehyde)

- 606-34-8(Benzaldehyde,2,4,6-trinitro-)

- 20357-22-6(4-Methyl-2-nitrobenzaldehyde)

- 56008-61-8(2-amino-5-nitrobenzaldehyde)